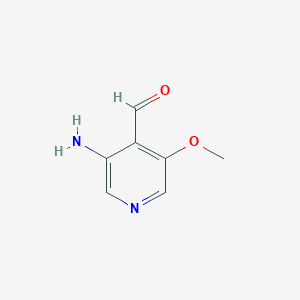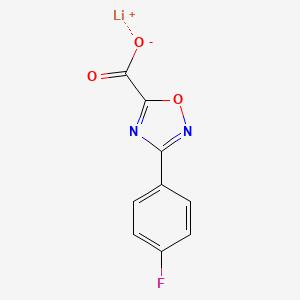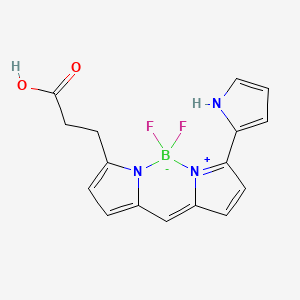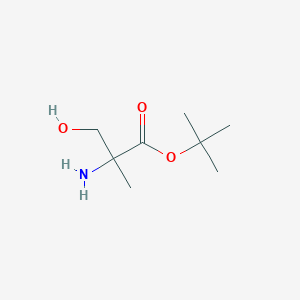
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-hydroxy-2-methylpropanoate typically involves the reaction of tert-butyl 2-amino-2-methylpropanoate with appropriate reagents to introduce the hydroxyl group. One common method involves the use of tert-butylamine and tert-butylphthalimide, followed by hydrogenolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction reactions and methanesulfonyl chloride for substitution reactions . The conditions for these reactions typically involve low temperatures and the use of solvents such as methanol and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a carbonyl compound, while reduction of the amino group can produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of enzymes such as calmodulin, which plays a role in regulating various cellular processes through calcium-binding . The presence of the hydroxyl and amino groups allows the compound to participate in hydrogen bonding and other interactions that influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but has a phenyl group instead of a methyl group.
tert-Butyl α-hydroxyisobutyrate: This compound has a similar tert-butyl ester group and hydroxyl group but lacks the amino group.
Uniqueness
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interactions, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO3/c1-7(2,3)12-6(11)8(4,9)5-10/h10H,5,9H2,1-4H3 |
InChI-Schlüssel |
UZMCYCDJEWEHNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


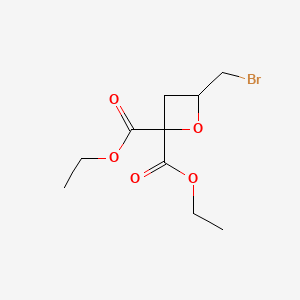
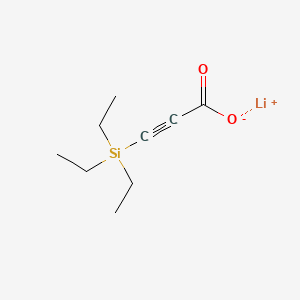
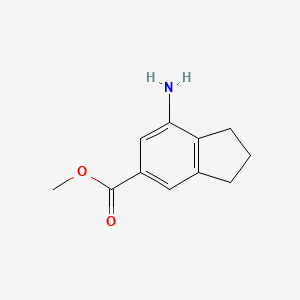
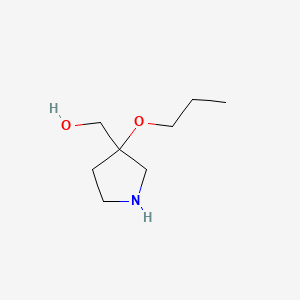
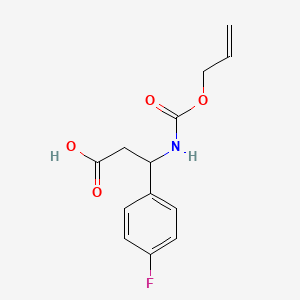

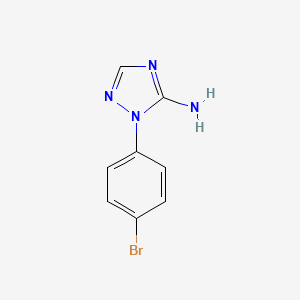

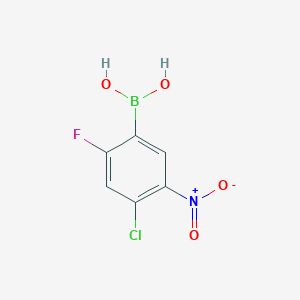
![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
